molecular formula C10H17NO2S B14368334 2,2-Dipropylthiomorpholine-3,5-dione CAS No. 90978-82-8

2,2-Dipropylthiomorpholine-3,5-dione

Cat. No.: B14368334
CAS No.: 90978-82-8
M. Wt: 215.31 g/mol
InChI Key: ABDSDUCGQBYVCI-UHFFFAOYSA-N
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Description

2,2-Dipropylthiomorpholine-3,5-dione is an organic compound characterized by a thiomorpholine ring substituted with two propyl groups at the 2-position and carbonyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dipropylthiomorpholine-3,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiomorpholine derivatives with propyl halides in the presence of a base to introduce the propyl groups. The cyclization is then achieved through the formation of carbonyl groups at the 3 and 5 positions using oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,2-Dipropylthiomorpholine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The propyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, aryl halides in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various alkyl or aryl-substituted thiomorpholine derivatives.

Scientific Research Applications

2,2-Dipropylthiomorpholine-3,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dipropylthiomorpholine-3,5-dione involves its interaction with molecular targets through its functional groups. The carbonyl groups can participate in hydrogen bonding and nucleophilic addition reactions, while the thiomorpholine ring can interact with various biological molecules. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione, known for its use in organic synthesis.

    Thiophene Derivatives: Compounds with sulfur-containing rings similar to thiomorpholine.

Uniqueness

2,2-Dipropylthiomorpholine-3,5-dione is unique due to its specific substitution pattern and the presence of both sulfur and carbonyl functionalities. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

90978-82-8

Molecular Formula

C10H17NO2S

Molecular Weight

215.31 g/mol

IUPAC Name

2,2-dipropylthiomorpholine-3,5-dione

InChI

InChI=1S/C10H17NO2S/c1-3-5-10(6-4-2)9(13)11-8(12)7-14-10/h3-7H2,1-2H3,(H,11,12,13)

InChI Key

ABDSDUCGQBYVCI-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C(=O)NC(=O)CS1)CCC

Origin of Product

United States

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